molecular formula C25H25FN4O3 B11211756 N-(4-fluorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(4-fluorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11211756
M. Wt: 448.5 g/mol
InChI Key: RSFDEHIKZJWUOH-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolopyrimidine core, followed by functionalization to introduce the fluorophenyl, methoxypropyl, and phenyl groups.

    Formation of Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe to study biological processes, given its potential interactions with various biomolecules.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where pyrrolopyrimidine derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrrolopyrimidine core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-FLUOROPHENYL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE: can be compared with other pyrrolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE lies in its specific substitution pattern, which may confer unique biological activity and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C25H25FN4O3

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C25H25FN4O3/c1-33-13-5-12-29-17-28-23-21(19-6-3-2-4-7-19)15-30(24(23)25(29)32)16-22(31)27-14-18-8-10-20(26)11-9-18/h2-4,6-11,15,17H,5,12-14,16H2,1H3,(H,27,31)

InChI Key

RSFDEHIKZJWUOH-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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